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Compound of Interest

Compound Name: Diethyl phthalimidomalonate

Cat. No.: B1346787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

diethyl phthalimidomalonate, a key intermediate in the synthesis of amino acids and other

pharmaceuticals. This document presents detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the

experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of diethyl phthalimidomalonate.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Diethyl Phthalimidomalonate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.85 - 7.95 Multiplet 2H -
Aromatic (H-4,

H-7)

7.70 - 7.80 Multiplet 2H -
Aromatic (H-5,

H-6)

5.45 Singlet 1H - Methine (CH)

4.30 Quartet 4H 7.1 Methylene (CH₂)

1.30 Triplet 6H 7.1 Methyl (CH₃)

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Diethyl Phthalimidomalonate

Chemical Shift (δ) ppm Assignment

167.1 Carbonyl (C=O, ester)

164.8 Carbonyl (C=O, imide)

134.5 Aromatic (C-5, C-6)

131.8 Aromatic (C-3a, C-7a)

123.8 Aromatic (C-4, C-7)

62.9 Methylene (OCH₂)

55.2 Methine (CH)

14.0 Methyl (CH₃)

Infrared (IR) Spectroscopy Data.
Table 3: IR Absorption Bands for Diethyl Phthalimidomalonate
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)

~1770 Strong C=O stretch (imide, symmetric)

~1740 Strong C=O stretch (ester)

~1715 Strong
C=O stretch (imide,

asymmetric)

~1600 Medium C=C stretch (aromatic)

~1470 Medium C-H bend (aliphatic)

~1380 Strong C-N stretch

~1250 Strong C-O stretch (ester)

~720 Strong
C-H bend (aromatic, ortho-

disubstituted)

Mass Spectrometry (MS) Data.
Table 4: GC-MS Fragmentation Data for Diethyl Phthalimidomalonate

m/z Relative Intensity (%) Proposed Fragment

305 20 [M]⁺ (Molecular Ion)

232 100 [M - COOC₂H₅]⁺

187 45 [Phthalimide-CH]⁺

160 80 [Phthalimide]⁺

104 65 [C₆H₄CO]⁺

76 50 [C₆H₄]⁺

Experimental Protocols
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The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR

analysis.

Sample Preparation: 10-20 mg of diethyl phthalimidomalonate was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used

as an internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation

delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were collected.

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse

sequence. A 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of

1.5 seconds were employed. A total of 1024 scans were accumulated to achieve a sufficient

signal-to-noise ratio.

Data Processing: The raw data was processed using MestReNova software. Fourier

transformation was applied, followed by phase and baseline correction. Chemical shifts were

referenced to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal

attenuated total reflectance (uATR) accessory was utilized.

Sample Preparation: A small amount of the solid diethyl phthalimidomalonate was placed

directly onto the diamond crystal of the uATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal was recorded prior to the sample analysis and

automatically subtracted from the sample spectrum.
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Data Processing: The resulting spectrum was analyzed for peak positions and intensities

using the spectrometer's software.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph (Agilent 7890B) coupled to a mass spectrometer

(Agilent 5977A) was used for the analysis.

Sample Preparation: A dilute solution of diethyl phthalimidomalonate was prepared in

dichloromethane at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

Inlet Temperature: 250°C.

Injection Volume: 1 µL (splitless mode).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped

at 15°C/min to 280°C and held for 10 minutes.

Mass Spectrometry (MS) Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: 50-500 amu.

Data Analysis: The total ion chromatogram (TIC) and the mass spectrum of the eluting peak

corresponding to diethyl phthalimidomalonate were analyzed. The fragmentation pattern

was interpreted to identify the characteristic ions.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like diethyl phthalimidomalonate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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